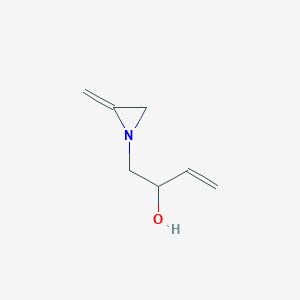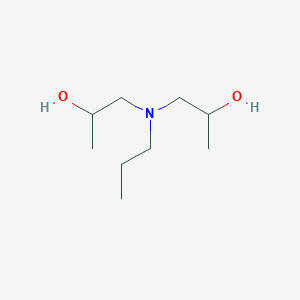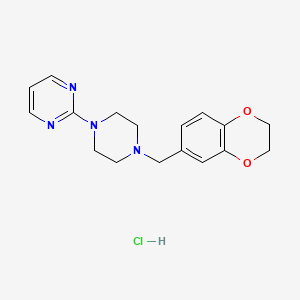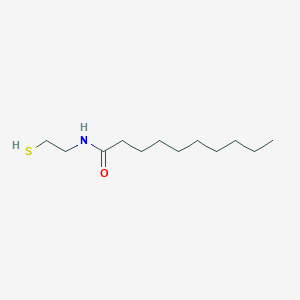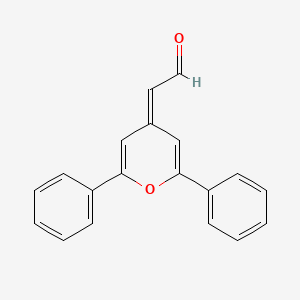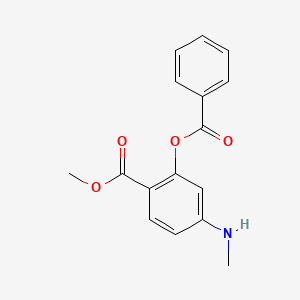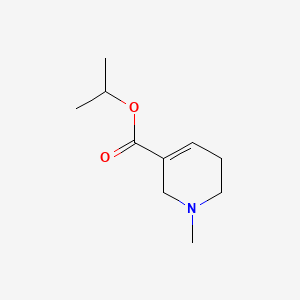
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate is an organic compound that belongs to the class of nicotinates It is structurally characterized by a tetrahydropyridine ring substituted with a methyl group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate typically involves the esterification of 1-methyl-1,2,5,6-tetrahydronicotinic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: It can be reduced to form the fully saturated piperidine derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: The major product is 1-methyl-3-pyridinecarboxylic acid.
Reduction: The major product is 1-methyl-1,2,5,6-tetrahydropiperidine.
Substitution: The major product is 1-methyl-1,2,5,6-tetrahydronicotinic acid.
Applications De Recherche Scientifique
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by acting on receptors in the brain. The exact pathways and molecular targets are still under investigation, but it is thought to influence the release and uptake of neurotransmitters such as dopamine and serotonin.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate
- Methyl 1-methyl-1,2,5,6-tetrahydronicotinate
- Butyl 1-methyl-1,2,5,6-tetrahydronicotinate
Uniqueness
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl and methyl counterparts, the isopropyl group may provide different pharmacokinetic properties, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
10558-56-2 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
propan-2-yl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-8(2)13-10(12)9-5-4-6-11(3)7-9/h5,8H,4,6-7H2,1-3H3 |
Clé InChI |
UCCRGRWAACBLFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CCCN(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



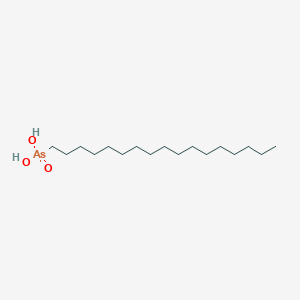

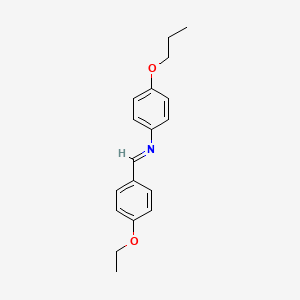
![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)

